molecular formula C19H18FN3O3 B2830719 4-ethoxy-1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide CAS No. 1209417-92-4

4-ethoxy-1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2830719
CAS No.: 1209417-92-4
M. Wt: 355.369
InChI Key: VFRRFVRJRSDALT-UHFFFAOYSA-N
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Description

4-ethoxy-1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone.

    Substitution reactions: Introduction of the ethoxy and fluorophenyl groups can be done through nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with 4-methoxyaniline under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group.

    Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent, subject to further research and clinical trials.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-ethoxy-1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-1-(4-chlorophenyl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide
  • 4-ethoxy-1-(4-bromophenyl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide

Uniqueness

The presence of the fluorophenyl group in 4-ethoxy-1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide may confer unique properties, such as increased metabolic stability or altered biological activity, compared to its chloro or bromo analogs.

Properties

IUPAC Name

4-ethoxy-1-(4-fluorophenyl)-N-(4-methoxyphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3/c1-3-26-17-12-23(15-8-4-13(20)5-9-15)22-18(17)19(24)21-14-6-10-16(25-2)11-7-14/h4-12H,3H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRRFVRJRSDALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)NC2=CC=C(C=C2)OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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